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Compound of Interest

Compound Name: Leu-valorphin-arg

Cat. No.: B157726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Leu-valorphin-arg is a peptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-

Arg. It belongs to the hemorphin family, which are opioid peptides derived from the

fragmentation of hemoglobin. Due to its potential analgesic properties and interaction with

opioid receptors, the accurate identification and characterization of Leu-valorphin-arg are

crucial for research and development in neuropharmacology and pain management. Mass

spectrometry (MS) is a powerful analytical technique for the definitive identification and

structural confirmation of peptides. This application note provides a detailed protocol for

confirming the identity of Leu-valorphin-arg using a combination of liquid chromatography

(LC) and tandem mass spectrometry (MS/MS).

Principle
The identity of Leu-valorphin-arg is confirmed through a multi-step process. Initially, the

peptide is separated from other components by liquid chromatography. Subsequently, it is

ionized, and its mass-to-charge ratio (m/z) is determined in the mass spectrometer (MS1 scan).

This provides the molecular weight of the peptide. For unambiguous sequence confirmation,

the peptide ion is isolated and fragmented within the mass spectrometer. The resulting

fragment ions are then analyzed in a second stage of mass spectrometry (MS/MS or MS2

scan). The fragmentation pattern, specifically the series of b and y ions, serves as a unique

fingerprint of the peptide's amino acid sequence, allowing for its definitive identification.
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Data Presentation
The confirmation of Leu-valorphin-arg's identity relies on matching the experimentally

observed mass-to-charge ratios with theoretical values. The following tables summarize the

key quantitative data for this analysis.

Table 1: Physicochemical and Mass Spectrometric Properties of Leu-valorphin-arg

Property Value

Amino Acid Sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg

Chemical Formula C₅₆H₈₄N₁₄O₁₃

Monoisotopic Mass 1164.6295 Da

Average Mass 1165.35 Da

Theoretical [M+H]⁺ (singly charged) 1165.6368 m/z

Theoretical [M+2H]²⁺ (doubly charged) 583.3220 m/z

Theoretical [M+3H]³⁺ (triply charged) 389.2171 m/z

Table 2: Theoretical Fragmentation Pattern (b and y ions) of Leu-valorphin-arg

This table presents the theoretical monoisotopic m/z values for the singly charged b and y ions

resulting from the fragmentation of Leu-valorphin-arg. These values are used to interpret the

MS/MS spectrum for sequence confirmation.
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Fragment No. b-ion (m/z) y-ion (m/z)

1 114.0913 (L) 175.1188 (R)

2 213.1597 (LV) 303.1774 (QR)

3 312.2281 (LVV) 404.2251 (TQR)

4 475.2911 (LVVY) 590.2989 (WTQR)

5 572.3439 (LVVYP) 687.3517 (PWTQR)

6 758.4177 (LVVYPW) 750.4147 (YPWTQR)

7 859.4654 (LVVYPWT) 849.4831 (VYPWTQR)

8 987.5240 (LVVYPWTQ) 948.5515 (LVYPWTQR)

Experimental Protocols
This section provides a detailed methodology for the mass spectrometric analysis of Leu-
valorphin-arg.

Materials and Reagents
Leu-valorphin-arg peptide standard (≥95% purity)

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

Low-protein-binding microcentrifuge tubes

Instrumentation
High-Performance Liquid Chromatography (HPLC) system

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Electrospray Ionization (ESI) source

High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
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Sample Preparation
Prepare a stock solution of Leu-valorphin-arg at 1 mg/mL in HPLC-grade water.

From the stock solution, prepare a working solution of 10 µg/mL in Mobile Phase A.

Vortex the solution gently to ensure complete dissolution.

Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble material.

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
LC Separation:

Set the column temperature to 40°C.

Set the flow rate to 0.3 mL/min.

Inject 5 µL of the prepared sample.

Use the following gradient elution profile:

Time (min) % Mobile Phase B

0 5

2 5

15 40

17 95

20 95

21 5

| 25 | 5 |

Mass Spectrometry:
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Operate the mass spectrometer in positive ion mode.

MS1 Scan (Full Scan):

Scan range: m/z 300-1500

Acquire data to identify the precursor ions of Leu-valorphin-arg (e.g., [M+2H]²⁺ at m/z

583.32 and [M+3H]³⁺ at m/z 389.22).

MS2 Scan (Tandem MS):

Perform data-dependent acquisition (DDA) to trigger MS/MS on the most intense

precursor ions.

Set the precursor ion isolation window to 1-2 m/z.

Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)

for fragmentation.

Optimize collision energy to achieve a rich fragmentation spectrum.

Acquire MS/MS spectra over a scan range of m/z 100-1200.

Data Analysis
Process the acquired data using appropriate software (e.g., vendor-specific software or third-

party tools like Proteome Discoverer, MaxQuant, or Skyline).

Identify the peak corresponding to the retention time of Leu-valorphin-arg in the total ion

chromatogram (TIC).

Extract the mass spectrum for this peak and compare the observed m/z of the precursor ions

with the theoretical values in Table 1.

Analyze the MS/MS spectrum of the selected precursor ion.

Match the observed fragment ion m/z values against the theoretical b and y ion series

presented in Table 2.
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A successful identification requires a significant number of matched b and y ions, providing

high sequence coverage.
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Caption: Experimental workflow for Leu-valorphin-arg identification.
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Caption: Simplified opioid receptor signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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